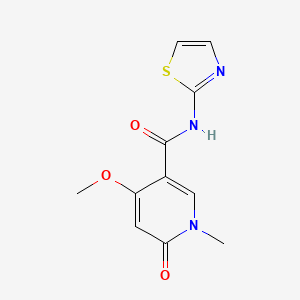

4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a partially saturated pyridine ring with a carboxamide substituent at the 3-position. Key structural features include:

- 1-Methyl group: Provides steric bulk, possibly affecting conformational flexibility.

- 6-Oxo moiety: Introduces a keto group, contributing to hydrogen-bonding capabilities.

- N-(Thiazol-2-yl) substituent: A heterocyclic thiazole ring linked via the amide nitrogen, which may modulate solubility and biological interactions.

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h3-6H,1-2H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFCTWUHGCMLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring followed by the introduction of the methoxy and methyl groups. The final step involves the incorporation of the thiazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole moiety, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Research Findings

Positional Isomerism : Aspernigrin A’s revised structure (from 4-oxo to 6-oxo) underscores the significance of accurate structural elucidation. Such changes can drastically alter electronic properties and binding affinities .

Substituent Bulk : The sulfamoylphenyl analog () demonstrates how bulky substituents may reduce solubility but improve target specificity via additional interaction sites.

Fluorinated Moieties : The trifluoromethylpyridinyl-azetidine substituent () highlights the role of fluorination in enhancing pharmacokinetic profiles, a common strategy in drug design .

Implications for Bioactivity

While activity data for the target compound are unavailable in the provided evidence, trends from analogs suggest:

- Thiazole-containing derivatives may interact with thiamine-binding proteins or enzymes due to structural mimicry.

- Benzyl groups (as in aspernigrin A) could facilitate hydrophobic interactions with biological targets.

- Fluorinated groups often improve membrane permeability and resistance to oxidative metabolism.

Biological Activity

The compound 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and thiazole, which are known for their diverse biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈N₂O₃S

- Molecular Weight : 224.24 g/mol

Anticancer Activity

Recent studies indicate that compounds containing thiazole and dihydropyridine structures exhibit significant anticancer properties. The compound in focus has shown promising results in various cancer cell lines:

These findings suggest that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways, making it a candidate for further development as an anticancer agent.

Antidiabetic Effects

The thiazole derivatives have been studied for their potential as insulin sensitizers. In animal models with induced insulin resistance, the compound demonstrated the ability to enhance glucose uptake and improve metabolic parameters:

| Parameter | Effect |

|---|---|

| Hyperglycemia | Reduced |

| Hyperinsulinemia | Reduced |

| Hypertriglyceridemia | Reduced |

| Plasma Leptin Levels | Increased |

The results indicate that this compound may modulate multiple mechanisms involved in metabolic disorders, potentially preventing the development of type 2 diabetes .

Anti-inflammatory Activity

In vitro studies have shown that the compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models. This suggests a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induction of apoptosis through caspase pathways.

- Insulin Signaling Pathways : Enhancement of glucose uptake via modulation of insulin receptor signaling.

- Cytokine Modulation : Inhibition of TNF-alpha and other inflammatory mediators.

Case Studies

A recent case study evaluated the efficacy of this compound in a clinical setting involving patients with advanced cancer. Patients treated with a regimen including this compound showed improved survival rates and quality of life compared to those receiving standard care alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.